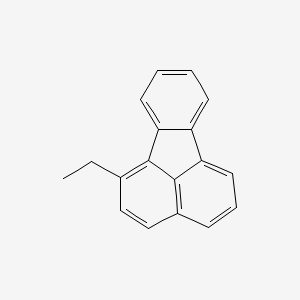
1-Ethylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylfluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It is characterized by the addition of an ethyl group to the fluoranthene structure. Fluoranthene itself is a fusion of naphthalene and benzene units connected by a five-membered ring . This compound is known for its fluorescence under UV light and is often found in combustion products .
Preparation Methods
The synthesis of 1-Ethylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .
Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by purification and subsequent chemical modification. The high boiling fraction of coal tar is a significant source of fluoranthene .
Chemical Reactions Analysis
1-Ethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoranthene-1-carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the aromatic rings, although this is less common due to the stability of the aromatic system.
Substitution: Electrophilic substitution reactions are common, with halogenation, nitration, and sulfonation being typical examples.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Ethylfluoranthene exerts its effects is primarily through its interaction with cellular membranes and proteins. Its planar structure allows it to intercalate into lipid bilayers, affecting membrane fluidity and function. Additionally, its fluorescence properties enable it to act as a probe for studying molecular interactions and pathways .
Comparison with Similar Compounds
1-Ethylfluoranthene is similar to other fluoranthene derivatives, such as:
Fluoranthene: The parent compound, known for its fluorescence and presence in combustion products.
1-Methylfluoranthene: Another derivative with a methyl group instead of an ethyl group, used in similar applications but with slightly different chemical properties.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and interaction with other molecules, making it a valuable compound for specialized applications .
Properties
CAS No. |
55220-72-9 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-ethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-2-12-10-11-13-6-5-9-16-14-7-3-4-8-15(14)17(12)18(13)16/h3-11H,2H2,1H3 |
InChI Key |
AQRHMUGYCXWAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


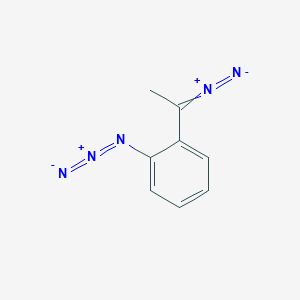
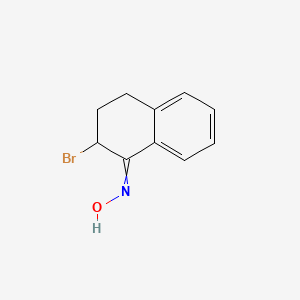
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)

![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
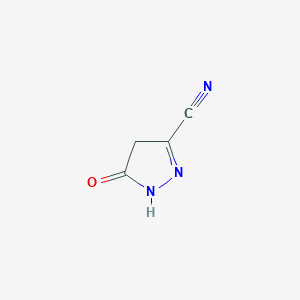

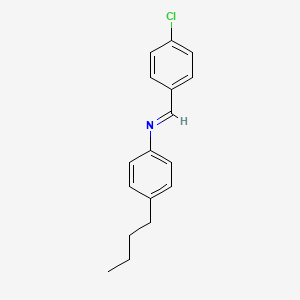
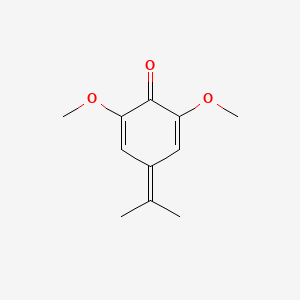
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
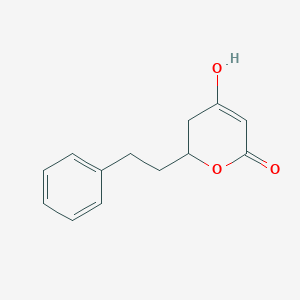
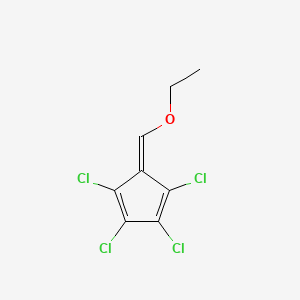
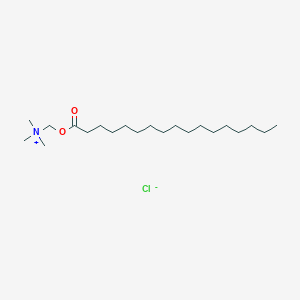
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
